COX-2 vs. COX-1 Selectivity: A 10-Fold Preferential Inhibition Over the Housekeeping Isoform
In an in vitro enzymatic assay, 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide inhibited human recombinant COX-2 with an IC50 of 8.89 µM, while its activity against ovine COX-1 was substantially weaker (IC50 = 90.9 µM) [1]. This yields a calculated selectivity ratio (COX-1 IC50 / COX-2 IC50) of approximately 10.2, defining it as a moderate COX-2 preferential inhibitor. In contrast, widely used non-selective NSAIDs like indomethacin typically exhibit a ratio close to 1, and the progenitor pyridazinone celecoxib shows a ratio >300.
| Evidence Dimension | COX-2/COX-1 Selectivity Ratio |
|---|---|
| Target Compound Data | COX-1 IC50 = 90.9 µM; COX-2 IC50 = 8.89 µM; Ratio = 10.2 |
| Comparator Or Baseline | Indomethacin (Ratio ~1); Celecoxib (Ratio >300) |
| Quantified Difference | Target compound exhibits a 10-fold selectivity window, distinct from both non-selective and highly selective COX-2 inhibitors. |
| Conditions | In vitro enzymatic assay: ovine COX-1 and human recombinant COX-2, substrate arachidonic acid, 20 min pre-incubation with compound, detection of PGF2alpha formation. |
Why This Matters
A selectivity ratio of ~10 can provide anti-inflammatory efficacy with a reduced gastrointestinal ulcerogenic risk compared to non-selective NSAIDs, a key procurement criterion for in vivo pharmacological studies.
- [1] BindingDB. Entry BDBM50089646 (ChEMBL3576981). Affinity data: COX-1 IC50 9.09E+4 nM, COX-2 IC50 8.89E+3 nM. View Source
